molecular formula C20H17N5O4S2 B6049998 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide

3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide

Cat. No. B6049998
M. Wt: 455.5 g/mol
InChI Key: ZWAMJWHXFYYWOH-UHFFFAOYSA-N
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Description

3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide, also known as QNZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of quinoxaline derivatives, which are known to possess various biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. Inhibition of NF-κB by 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide leads to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and upregulation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and upregulate the expression of anti-inflammatory cytokines, such as IL-10. 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

Advantages and Limitations for Lab Experiments

3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of NF-κB and can be used to study the role of NF-κB in various diseases. 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has also been found to possess antitumor properties and can be used to study the mechanism of action of anticancer drugs. However, 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. The synthesis of 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide is also complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide. One of the most promising areas of research is the development of 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide as a therapeutic agent for cancer and inflammatory diseases. 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has been found to possess potent antitumor and anti-inflammatory properties, and further studies are needed to determine its efficacy and safety in humans. Another area of research is the identification of the molecular targets of 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide. Although 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has been found to inhibit the activity of NF-κB, its effects on other molecular targets are not fully understood. Further studies are needed to identify the molecular targets of 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide and determine their role in its pharmacological effects. Finally, the development of new synthesis methods for 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide may lead to the production of more potent and selective analogs with improved pharmacological properties.
Conclusion:
In conclusion, 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses antitumor, anti-inflammatory, and immunomodulatory properties and exerts its pharmacological effects by inhibiting the activity of NF-κB. 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has several advantages for lab experiments but also has some limitations. Further studies are needed to determine its efficacy and safety in humans and identify its molecular targets. The development of new synthesis methods may also lead to the production of more potent and selective analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide involves the reaction of 2,3-dichloroquinoxaline with 3-aminobenzenesulfonamide and phenylsulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide.

Scientific Research Applications

3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and immunomodulatory properties. 3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. Inhibition of NF-κB has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

3-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S2/c21-30(26,27)16-10-6-7-14(13-16)22-19-20(24-18-12-5-4-11-17(18)23-19)25-31(28,29)15-8-2-1-3-9-15/h1-13H,(H,22,23)(H,24,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMJWHXFYYWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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